N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H19N5O2S/c24-15(20-18-22-21-16(26-18)12-5-3-6-12)9-4-10-23-11-19-14-8-2-1-7-13(14)17(23)25/h1-2,7-8,11-12H,3-6,9-10H2,(H,20,22,24) |
InChI Key |
AQBZEPVCVPUXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Biological Activity
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound characterized by the presence of a thiadiazole ring and a quinazoline moiety. This compound is part of an expanding class of biologically active thiadiazole derivatives that have garnered attention for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C23H27N5O3S, with a molecular weight of 453.6 g/mol. Its structure includes functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | YTUGRLVQHOSJHR-UHFFFAOYSA-N |
Mechanism of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cellular processes.
- Receptor Interaction : The compound can interact with various receptors, potentially modulating signaling pathways.
- Gene Expression Modulation : By influencing transcription factors, it may alter gene expression patterns.
Biological Activities
Research indicates that compounds containing thiadiazole and quinazoline structures exhibit a range of biological activities:
- Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that certain thiadiazole compounds disrupt microtubule dynamics similar to established chemotherapeutics like colchicine .
- Antimicrobial Properties : Thiadiazole derivatives have been reported to possess significant antimicrobial activity against various pathogens, including bacteria and fungi. The structure–activity relationship (SAR) indicates that modifications on the thiadiazole ring can enhance antimicrobial potency .
Case Studies
- Antitumor Activity : A study evaluated the efficacy of similar thiadiazole derivatives in human cancer cell lines, revealing IC50 values in the submicromolar range. These compounds inhibited tubulin polymerization, which is crucial for cancer cell proliferation .
- Antimicrobial Testing : Research on substituted thiadiazoles demonstrated their effectiveness against Staphylococcus epidermidis and other microbial strains, suggesting potential applications in treating infections .
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds, we can analyze its biological profile alongside other known thiadiazole derivatives:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amine | Anticancer | 0.36 - 0.86 |
| N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin)butanamide | Anticancer/Antimicrobial | TBD |
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and quinazoline moieties exhibit promising anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
2. Neuroprotective Effects
There is growing interest in the use of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been reported to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can lead to improved cognitive function and memory retention in affected patients.
3. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been documented to possess antibacterial and antifungal properties, possibly by disrupting microbial cell wall synthesis or interfering with metabolic pathways.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing various thiadiazole derivatives, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with the compound exhibiting selectivity towards cancerous cells over normal cells.
Case Study 2: Neuroprotective Mechanism Investigation
A series of experiments were conducted to evaluate the neuroprotective effects of related compounds on neuronal cell cultures exposed to amyloid-beta peptides. The results demonstrated that compounds similar to this compound significantly reduced oxidative stress markers and improved cell survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Based Analogs
(a) N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Structure : Features a 5-ethyl-substituted thiadiazole linked to a phenylbutanamide chain.
- Molecular formula : C₁₄H₁₇N₃OS ; molecular weight: 275.37 g/mol .
- Key differences: Smaller substituent (ethyl vs. cyclobutyl) on the thiadiazole ring. Phenyl group instead of the quinazolinone moiety.
- Implications: Reduced steric hindrance from the ethyl group may enhance solubility but lower target specificity compared to the cyclobutyl analog.
(b) N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
- Structure: Contains a 5-isopropyl-substituted thiadiazole and a 4-methoxyphenoxy group.
- Key differences: Isopropyl substituent (bulkier than cyclobutyl) and methoxyphenoxy linkage.
- Isopropyl’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to cyclobutyl .
Quinazolinone Derivatives
(a) N-(2-(1-hydroxy-heptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide
- Structure: Combines a long hydroxyalkyl chain with a benzamide-linked quinazolinone.
- Key differences :
- Hydroxyheptadecyl chain replaces the thiadiazole-cyclobutyl unit.
- Benzamide linkage instead of butanamide.
- Implications: The long alkyl chain confers surfactant-like properties, as seen in its conversion to nonionic surfactants . Benzamide’s rigidity may restrict conformational flexibility compared to the butanamide chain in the main compound .
(b) 6-(1-hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one
- Structure: Fuses a triazine ring with quinazolinone and a hydroxyalkyl chain.
- Key differences: Triazinoquinazolinone core vs. standalone quinazolinone.
- Absence of a thiadiazole moiety limits sulfur-mediated interactions (e.g., metal coordination) .
Structural and Functional Analysis Table
Preparation Methods
Niementowski’s Method
The quinazolinone ring is synthesized via cyclization of anthranilic acid derivatives. For example:
-
Reactants : Anthranilic acid (1.0 eq), formamide (1.2 eq), and Na₂S₂O₅ (1.5 eq) in DMF.
Mechanism :
Alternative Routes
-
Grimmel-Guinther-Morgan Synthesis : Anthranilic acid reacts with amines in toluene under PCl₃ catalysis.
-
Isatoic Anhydride Method : Anhydride intermediates react with amines at 80°C in ethanol.
Synthesis of 5-Cyclobutyl-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Cyclization
-
Reactants : Cyclobutanecarboxylic acid hydrazide (1.0 eq), CS₂ (1.5 eq), and H₂SO₄ (catalytic).
Mechanism :
Functionalization
-
Cyclobutyl Introduction : Cyclobutyl groups are added via nucleophilic substitution or Suzuki-Miyaura coupling.
Coupling via Butanamide Linkage
Amide Bond Formation
-
Reactants :
-
Quinazolinone intermediate (1.0 eq).
-
4-Bromobutanoyl chloride (1.1 eq).
-
5-Cyclobutyl-1,3,4-thiadiazol-2-amine (1.0 eq).
-
-
Conditions :
Optimization and Characterization
Reaction Condition Analysis
Purification Techniques
Spectroscopic Validation
-
¹H NMR : Quinazolinone C=O peak at δ 167.4 ppm; thiadiazole NH₂ at δ 5.8 ppm.
-
HRMS : [M+H]⁺ calculated for C₁₈H₁₉N₅O₂S: 369.4; observed: 369.3.
Comparative Synthesis Routes
Single-Pot vs. Multi-Step
Catalytic Systems
-
Cu(I)-Catalyzed Click Chemistry : Enhances coupling efficiency (yield: +15%) but requires inert conditions.
-
Microwave Assistance : Reduces reaction time by 40% for thiadiazole cyclization.
Challenges and Solutions
Low Coupling Efficiency
Q & A
Q. What are the established synthetic routes for N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and how can reaction conditions be optimized?
A common approach involves coupling thiadiazole and quinazolinone precursors via amide bond formation. For example:
- Step 1 : React 2-amino-5-cyclobutyl-1,3,4-thiadiazole with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form intermediate chloroacetamides .
- Step 2 : Introduce the 4-oxoquinazolin-3(4H)-yl moiety via nucleophilic substitution or condensation. Adjust solvent polarity (e.g., ethanol-DMF mixtures) and stoichiometry to improve yields .
- Optimization : Monitor reaction progress via TLC and use reflux conditions (e.g., 70°C for 1–5 hours) to enhance regioselectivity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1600–1700 cm⁻¹) and thiadiazole/thioamide vibrations (C-S at ~600–700 cm⁻¹) .
- NMR : Use - and -NMR to verify cyclobutyl protons (δ 2.0–3.0 ppm) and quinazolinone aromatic signals (δ 7.0–8.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI) and fragmentation patterns to confirm structural integrity .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the thiadiazole and quinazolinone moieties .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability in binding pockets, focusing on RMSD (<2 Å) and ligand-protein interaction lifetimes .
Q. How should researchers resolve contradictions in reported biological activity data for analogous compounds?
- Case Study : If anti-cancer activity varies between studies:
- Assay Standardization : Use MTT assays with consistent cell lines (e.g., HeLa or MCF-7) and controls .
- Structural Comparisons : Compare substituent effects (e.g., cyclobutyl vs. tert-butyl groups) on IC values .
- Meta-Analysis : Apply QSAR models to identify critical descriptors (e.g., logP, polar surface area) influencing activity discrepancies .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce hepatic clearance .
- Microsomal Assays : Incubate with rat liver microsomes and monitor degradation via LC-MS. Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
- Stability Testing : Store the compound at –20°C in amber vials with desiccants to prevent oxidation and hydrolysis .
Methodological Challenges
Q. How can regioselectivity issues during thiadiazole functionalization be addressed?
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) on the thiadiazole ring to guide electrophilic attacks to specific positions .
- Catalytic Systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings to selectively modify the 5-position of thiadiazole .
Q. What experimental controls are essential when evaluating in vitro cytotoxicity?
- Positive Controls : Include doxorubicin or cisplatin to validate assay sensitivity .
- Solvent Controls : Test DMSO or ethanol at working concentrations to exclude solvent-induced toxicity .
- Replicate Design : Perform triplicate experiments with independent compound batches to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
